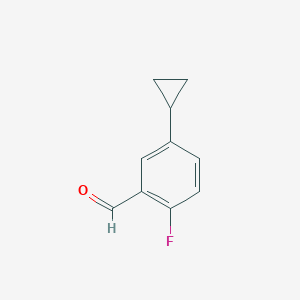

5-Cyclopropyl-2-fluorobenzaldehyde

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for 5-Cyclopropyl-2-fluorobenzaldehyde is1S/C10H9FO/c11-10-4-3-8 (7-1-2-7)5-9 (10)6-12/h3-7H,1-2H2 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Cyclopropyl-2-fluorobenzaldehyde is a liquid at room temperature . It has a molecular weight of 164.18 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of 2-Aminobenzylidene Derivatives : This compound is used in the stereoselective synthesis of 2-aminobenzylidene derivatives, employing a convergent 3-component approach. The process showcases high stereoselectivity and yields, demonstrating its utility in complex chemical syntheses (Xu et al., 2014).

Biological Properties and Applications

Synthesis of Ring-Fluorinated Norepinephrines : While focusing on different fluorobenzaldehydes, studies have shown their conversion into ring-fluorinated norepinephrines. These compounds have distinct adrenergic agonist properties, indicating potential pharmacological applications (Kirk et al., 1979).

Synthesis of Fluorescent Compounds : The compound plays a role in creating high-fluorescence intensity compounds, such as substituted 1H-pyrazolo[3,4-b]quinolines. These have applications in organic light-emitting diodes, showcasing how its manipulation affects key parameters like HOMO and LUMO levels (Szlachcic et al., 2017).

Conformational Analysis : Studies on various substituted benzaldehydes, including 2-fluorobenzaldehyde, have provided insights into conformational isomerism. These analyses are crucial in understanding the molecular structures and potential interactions in various solvents, which is essential for developing new drugs and materials (Abraham et al., 1997).

Hydrogen-Bonding-Induced Fluorescence : Research shows that derivatives of fluorobenzaldehydes can exhibit solvatochromic fluorescence independent of solvent polarity. This property is significant for chemical biology and medicinal chemistry, especially in the study of biological events (Okada et al., 2016).

Synthesis and Application in Materials Science

- Synthesis of Polarity-Independent Fluorophores : The synthesis of water-soluble fluorophores based on derivatives of fluorobenzaldehydes, which become fluorescent upon hydrogen-bonding, demonstrates their utility in materials science. These fluorophores have applications in creating materials with unique optical properties (Okada et al., 2016).

Safety and Hazards

5-Cyclopropyl-2-fluorobenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It is harmful if inhaled (Category 4) and may damage fertility or the unborn child (Category 1B) . It is also toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) .

Wirkmechanismus

Target of Action

It’s known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biochemical pathways, including fatty acid biosynthesis

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (16418) and its liquid form at room temperature, suggest that it may have good bioavailability .

Result of Action

The compound’s potential interactions with various biological targets suggest that it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Cyclopropyl-2-fluorobenzaldehyde. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other compounds in the environment .

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRKZTVUPLMVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-2-fluorobenzaldehyde | |

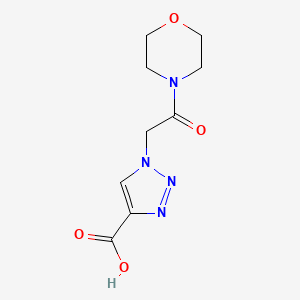

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

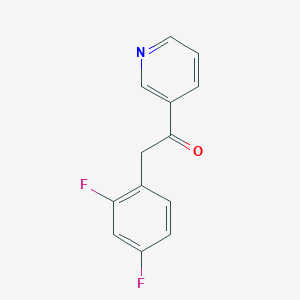

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)

![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)

![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)